molecular formula C18H19F2N3O3 B13726329 2-(7-Difluoromethyl-5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[-4,5-b]p-yridin-3-yl)ethanol

2-(7-Difluoromethyl-5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[-4,5-b]p-yridin-3-yl)ethanol

Cat. No.: B13726329
M. Wt: 363.4 g/mol
InChI Key: ZBYBOYISAFZIMJ-UHFFFAOYSA-N
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Description

2-(7-Difluoromethyl-5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)ethanol is a complex organic compound characterized by its unique structure, which includes a difluoromethyl group, a dimethoxyphenyl group, and an imidazopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Difluoromethyl-5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)ethanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazopyridine core, followed by the introduction of the difluoromethyl and dimethoxyphenyl groups. The final step involves the addition of the ethanol moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

2-(7-Difluoromethyl-5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(7-Difluoromethyl-5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(7-Difluoromethyl-5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethanol: Shares the dimethoxyphenyl group but lacks the imidazopyridine core and difluoromethyl group.

    7-(Difluoromethyl)-5-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine: Contains a similar difluoromethyl and dimethoxyphenyl group but has a different core structure.

Uniqueness

2-(7-Difluoromethyl-5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)ethanol is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H19F2N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

2-[7-(difluoromethyl)-5-(3,4-dimethoxyphenyl)-2-methylimidazo[4,5-b]pyridin-3-yl]ethanol

InChI

InChI=1S/C18H19F2N3O3/c1-10-21-16-12(17(19)20)9-13(22-18(16)23(10)6-7-24)11-4-5-14(25-2)15(8-11)26-3/h4-5,8-9,17,24H,6-7H2,1-3H3

InChI Key

ZBYBOYISAFZIMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CCO)N=C(C=C2C(F)F)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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